molecular formula C59H100O6 B13444500 [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B13444500
M. Wt: 905.4 g/mol
InChI Key: GHHHITDCMKBADC-GDGRAIIPSA-N
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Description

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex lipid molecule. It is a type of phosphatidylethanolamine, which is a class of phospholipids found in biological membranes . This compound is characterized by its long-chain fatty acids and multiple double bonds, making it a polyunsaturated fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains through ester bonds. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of double bonds in the fatty acid chains .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to produce the compound with the desired structural integrity and purity .

Chemical Reactions Analysis

Types of Reactions

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyunsaturated fatty acids in various chemical reactions .

Biology

Biologically, [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is significant in membrane biology. It is a component of cell membranes and plays a role in membrane fluidity and function .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its polyunsaturated fatty acid chains are known to have anti-inflammatory and cardioprotective properties .

Industry

Industrially, this compound is used in the formulation of specialized lipid-based products, including pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The polyunsaturated fatty acid chains interact with membrane proteins and lipid rafts, modulating cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate lies in its specific combination of fatty acid chains and the presence of multiple double bonds. This structure imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C59H100O6

Molecular Weight

905.4 g/mol

IUPAC Name

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C59H100O6/c1-4-7-10-13-16-19-22-25-27-28-29-30-32-35-38-41-44-47-50-53-59(62)65-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)55-64-58(61)52-49-46-43-40-37-34-31-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-27,29-31,35,38,44,47,56H,4-6,8-9,11-15,17-18,20-24,28,32-34,36-37,39-43,45-46,48-55H2,1-3H3/b10-7-,19-16-,27-25-,30-29-,31-26-,38-35-,47-44-

InChI Key

GHHHITDCMKBADC-GDGRAIIPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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